1-Methylbiguanide
Overview
Description
1-Methylbiguanide, also known as metformin, is a compound that is structurally related to biguanide derivatives. It is not directly discussed in the provided papers, but these papers do discuss related compounds and their properties, which can provide insights into the characteristics of 1-methylbiguanide.
Synthesis Analysis
The synthesis of related biguanide derivatives is described in the papers. For instance, fluorinated 1-arylbiguanides have been synthesized with various substituents on the aromatic ring, indicating that the biguanide core can be modified to produce compounds with different properties . Additionally, aminoguanidinium 1-methyl-5-nitriminotetrazolate, a compound with a related structure, was synthesized through a reaction involving methylation and nitration, suggesting that similar methods could potentially be applied to the synthesis of 1-methylbiguanide .
Molecular Structure Analysis
The molecular structure of 1-methyl-1,2-dinitroguanidine, a compound with a similar core to 1-methylbiguanide, exhibits planar geometry with an intramolecular hydrogen bond, although the molecule itself is slightly nonplanar . This information can be extrapolated to suggest that 1-methylbiguanide may also exhibit some degree of planarity and could form intramolecular hydrogen bonds, affecting its molecular interactions and stability.
Chemical Reactions Analysis
The chemical reactions of related compounds provide insights into the reactivity of biguanide derivatives. For example, 1,2-diamino-3-phenylguanidine, a urea derivative, can react with diphenylcarbodi-imide to yield heterocyclic compounds, indicating that biguanides can participate in the formation of heterocycles . This suggests that 1-methylbiguanide may also be reactive under certain conditions and could be used as a precursor for synthesizing heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated 1-arylbiguanides have been described, with some compounds exhibiting anti-inflammatory, anorexigenic, and antimicrobial activities . These properties are significant because they suggest that biguanide derivatives, including 1-methylbiguanide, may have potential pharmacological applications. The electron impact fragmentation of these compounds has also been investigated, which is important for understanding their stability and behavior under ionizing conditions .
Scientific Research Applications
Specific Scientific Field: Medical Science - Diabetes Treatment
1-Methylbiguanide, also known as Metformin, is commonly used in the field of medical science, specifically for the treatment of Type II diabetes .
Comprehensive Summary of the Application
Metformin is a first-line medication for the treatment of type 2 diabetes, particularly in people who are overweight. It is also used in the treatment of polycystic ovary syndrome. It works by decreasing glucose production by the liver and increasing the insulin sensitivity of body tissues .
Methods of Application or Experimental Procedures
In a study, Hydrophilic Interaction Liquid Chromatography (HILIC) combined with Mass Spectrometry (MS) and Ultraviolet (UV) detection were used for the retention, separation, and identification of Metformin and its related impurities . The Atlantis™ Premier BEH™ Z-HILIC Column was used in this method .
Summary of Results or Outcomes
The method has been shown to be linear and reproducible when quantitating Metformin in drug substance. Moreover, testing of multiple lots of stationary phase demonstrated reproducible results . This method allows for effective identification and detection of Metformin and its related impurities .
Comprehensive Summary of the Application
Biguanides, including Metformin, are organonitrogen compounds prevalent in wastewater due to their widespread use in agricultural additives, pharmaceuticals, and personal care products . This study focuses on investigating the biodegradation of biguanides using microbes from soils and wastewater .
Methods of Application or Experimental Procedures
In this study, microbial enrichment cultures were prepared using soils from diverse locations and activated sludge samples from wastewater treatment facilities . The samples were grown on a minimal medium with biguanides including metformin, 1-N-methylbiguanide, and cyanoguanidine as the sole nitrogen sources for growth . Biodegradation and microbial growth were monitored by HPLC analyses, colorimetric assays, and optical density .
Summary of Results or Outcomes
Microbial consortia capable of degrading multiple biguanides were obtained and further characterized by genome sequencing and bioinformatics analyses . Bacterial strains that metabolized biguanides independently of microbial consortia were isolated and examined for the presence of candidate genes and enzymes potentially involved in biguanide metabolism .
Comprehensive Summary of the Application
Metformin has been detected at significant levels in coastal waters and rivers worldwide . This study describes the use of wastewater bacteria to remediate the pharmaceutical metformin .
Methods of Application or Experimental Procedures
In this study, bacteria were isolated from wastewater and grown on plates containing metformin . The growth of the bacteria was monitored, and the bacteria were isolated and purified .
Summary of Results or Outcomes
The study found that certain bacteria in wastewater are capable of remediating metformin . This could have significant implications for the treatment of wastewater contaminated with pharmaceuticals .
Comprehensive Summary of the Application
Biguanides, particularly Metformin, have been marketed for many decades and have well-established absorption profiles . They are commonly administered via the oral route and, despite variation in oral uptake, remain commonly prescribed for diabetes mellitus, typically type 2 . Studies over the last decade have focused on the design and development of advanced oral delivery dosage forms using bio nano technologies and novel drug carrier systems .
Methods of Application or Experimental Procedures
These studies have demonstrated significantly enhanced delivery and safety of biguanides using nanocapsules . The nanocapsules are designed to encapsulate the biguanides and enhance their delivery to the target site .
Summary of Results or Outcomes
Enhanced delivery and safety have widened the potential applications of biguanides not only in diabetes but also in other disorders . This has led to the exploration of biguanides’ pharmacokinetics, pharmacodynamics, and pharmaceutical applications in diabetes, as well as in other disorders .
Comprehensive Summary of the Application
Metformin is a common first line treatment for diabetes, specifically type II diabetes . The prevalence and severity of Type II diabetes demands that pharmaceutical companies who manufacture Metformin medications use effective methodologies to perform quality control testing .
Methods of Application or Experimental Procedures
In this study, Hydrophilic Interaction Liquid Chromatography (HILIC) combined with Mass Spectrometry (MS) and Ultraviolet (UV) detection were used for the retention, separation, and identification of Metformin and its related impurities . The Atlantis™ Premier BEH™ Z-HILIC Column was used in this method .
Summary of Results or Outcomes
This method has been shown to be linear and reproducible when quantitating Metformin in drug substance . Moreover, testing of multiple lots of stationary phase demonstrated reproducible results . This method allows for effective identification and detection of Metformin and its related impurities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(diaminomethylidene)-2-methylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5/c1-7-3(6)8-2(4)5/h1H3,(H6,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPWQEHTPOFCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167032 | |
Record name | 1-Methylbiguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylbiguanide | |
CAS RN |
1609-00-3 | |
Record name | 1-Methylbiguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylbiguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLBIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9BB0L32CH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.